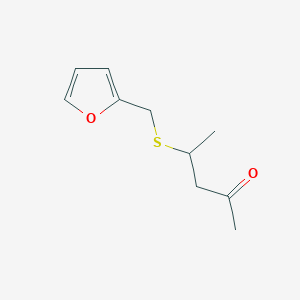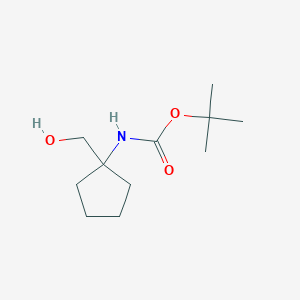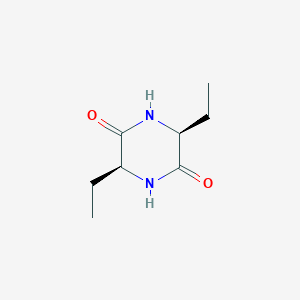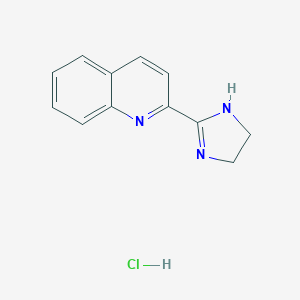
Chlorhydrate de BU 224
Vue d'ensemble
Description
BU 224 hydrochloride is a high-affinity ligand for the imidazoline I2 binding site . It is a potent and selective I2 ligand . It is also a putative antagonist .
Molecular Structure Analysis
The empirical formula of BU 224 hydrochloride is C12H11N3·HCl . Its molecular weight is 233.70 .
Physical And Chemical Properties Analysis
BU 224 hydrochloride is a white solid . It is soluble in DMSO to 10 mM . It is also soluble in ethanol (1.2 mg/mL), water (>16 mg/mL), 0.1 M NaOH (24 mg/mL), and 0.1 M HCl (>30 mg/mL) .
Applications De Recherche Scientifique
Ligand du récepteur de l'imidazoline I2
Le chlorhydrate de BU 224 est un ligand à haute affinité pour le site de liaison de l'imidazoline I2 . Il a une valeur de Ki de 2,1 nM, ce qui indique une forte affinité de liaison .
Antagoniste des ligands de l'imidazoline
Le this compound agit comme un antagoniste putatif de l'I2. Il antagonise les effets des ligands de l'imidazoline sur l'antinociception à la morphine . Cela suggère son utilisation potentielle dans la recherche sur la gestion de la douleur.
Neuroprotection
Le récepteur de l'imidazoline I2, pour lequel le this compound est un ligand sélectif, est un site de liaison allostérique de la monoamine oxydase et joue un rôle essentiel dans la neuroprotection . Cela fait du this compound un composé précieux dans la recherche sur la neuroprotection.
Modulation de la douleur
Le récepteur I2-imidazoline, que le this compound cible, est impliqué dans la modulation de la douleur . Par conséquent, le this compound pourrait être utilisé dans la recherche liée à la modulation de la douleur.
Études comportementales
Le this compound produit un comportement de rotation ipsiversive chez les rats présentant une lésion complète de la voie nigrostriatale par la 6-OHDA . Cela suggère son utilisation potentielle dans les études comportementales.
Activité antidépressive
Dans le test de nage forcée (FST) chez le rat, le BU224 a inhibé de manière significative l'immobilité et augmenté la nage douce . Il a également augmenté la réponse de l'hormone adrénocorticotrope (ACTH) au FST et les niveaux de 5-hydroxytryptamine (5-HT) dans le cortex frontal, et réduit le renouvellement de la 5-HT dans l'hypothalamus et le cortex frontal . Ces résultats suggèrent que le BU224 possède une activité antidépressive.
Mécanisme D'action
Target of Action
BU 224 hydrochloride is a selective ligand of the imidazoline I2 receptor . This receptor is the primary receptor for clonidine and other imidazolines . It is an allosteric binding site of monoamine oxidase and plays a critical role in neuroprotection and pain modulation .
Mode of Action
BU 224 hydrochloride interacts with its target, the imidazoline I2 receptor, in a selective manner . It is known to antagonize the effects of imidazoline ligands on morphine antinociception . This suggests that BU 224 hydrochloride may modulate the activity of the imidazoline I2 receptor, thereby influencing the receptor’s role in pain modulation .
Biochemical Pathways
The imidazoline I2 receptor is involved in various biochemical pathways, including those related to neuroprotection and pain modulation . In the rat forced swim test (FST), BU224 significantly inhibited immobility and increased mild swimming . Also, BU224 increased adrenocorticotrophic hormone (ACTH) response to FST and 5-hydroxytryptamine (5-HT) levels in the frontal cortex and reduced 5-HT turnover in the hypothalamus and frontal cortex .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
BU 224 hydrochloride has been shown to have significant effects in various experimental models. For instance, in the rat forced swim test (FST), BU224 significantly inhibited immobility and increased mild swimming . It also increased adrenocorticotrophic hormone (ACTH) response to FST and 5-hydroxytryptamine (5-HT) levels in the frontal cortex and reduced 5-HT turnover in the hypothalamus and frontal cortex . These results suggest that BU224 has antidepressant-like activity .
Avantages Et Limitations Des Expériences En Laboratoire
BU 224 Hydrochloride has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using BU 224 Hydrochloride is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively selective for dopamine receptors, which makes it useful for studying the effects of dopamine on the body. However, BU 224 Hydrochloride is not as potent as some other dopamine analogs, which can limit its usefulness in some experiments. Additionally, it is not as widely available as some other compounds, which can make it difficult to acquire for some experiments.
Orientations Futures
BU 224 Hydrochloride has a wide range of potential applications in scientific research. It has been used to study the effects of dopamine on the body, as well as its potential therapeutic applications. Additionally, it has been used to investigate the role of dopamine in the regulation of behavior, mood, and cognition. In the future, BU 224 Hydrochloride could be used to further investigate the effects of dopamine on learning and memory, as well as its potential role in the treatment of neurological and psychiatric disorders. Additionally, it could be used to study the effects of dopamine on other physiological processes, such as appetite and sleep. Finally, BU 224 Hydrochloride could be used to develop new therapeutic agents for the treatment of neurological and psychiatric disorders.
Safety and Hazards
Propriétés
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFHQXAQWZWRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019114 | |
| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205437-64-5 | |
| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate](/img/structure/B66997.png)
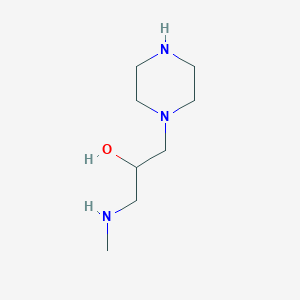
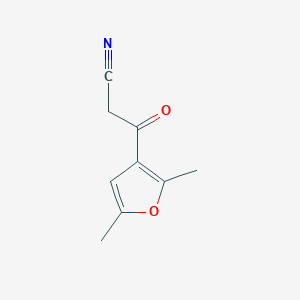
![6-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B67000.png)

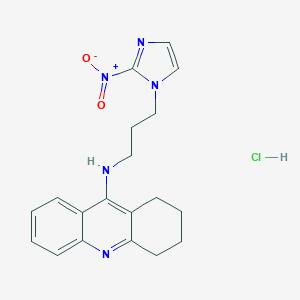

![Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI)](/img/structure/B67008.png)
